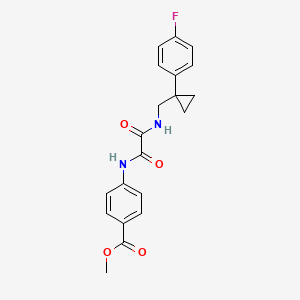

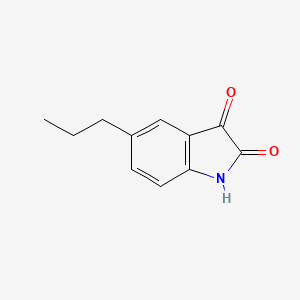

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the final complex structure. For instance, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported through aminolysis and alkylation reactions, suggesting a potential pathway for related compounds (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide can be determined using NMR, LC-MS, and EI-MS techniques. These methods provide detailed information on the molecular framework, helping to understand the compound's potential interactions with biological targets (Berest et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents to form new chemical bonds or modify existing ones. For instance, the interaction with thionyl chloride or carbonyldiimidazole indicates the reactivity of the thioacetamide group, a common feature in the synthesis of similar compounds (Berest et al., 2011).

Scientific Research Applications

Heterocyclic Enaminonitriles Synthesis

Research on the synthesis of heterocyclic enaminonitriles has shown the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives through reactions involving ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate. These derivatives, upon acidic hydrolysis, were converted to 4-amino-2-methyl-5, 6-dihydrothieno [2, 3-d] pyrimidines, showcasing the compound's utility in synthesizing complex heterocyclic structures (Hachiyama et al., 1983).

Antiasthma Agents

Another application involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. The synthesis process yielded compounds with significant activity as mediator release inhibitors, highlighting the compound's potential in developing treatments for asthma (Medwid et al., 1990).

Antiinflammatory and Analgesic Activity

The synthesis and evaluation of some pyrimidine derivatives revealed compounds exhibiting notable anti-inflammatory and analgesic activities. This indicates the compound's relevance in the development of new pharmaceutical agents targeting inflammation and pain (Sondhi et al., 2009).

Antitumor Activity

Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives stemming from related chemical structures has shown promising inhibitory effects on various cell lines. This underscores the compound's potential application in cancer research and therapy development (Albratty et al., 2017).

Antibacterial Potential

Studies have also explored the antibacterial potential of monocyclic β-lactams containing the compound's structure, showing effectiveness against various microorganisms. This research path opens the door to new antibiotics development, addressing the growing concern over bacterial resistance (Parvez et al., 2010).

properties

IUPAC Name |

N-cyclopropyl-2-[6-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1H-pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-13-5-3-11(4-6-13)23-16(28)9-30-17-24-12(8-15(27)25-17)7-14(26)22-10-1-2-10/h3-6,8,10H,1-2,7,9H2,(H,22,26)(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMWKFLDPGVAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

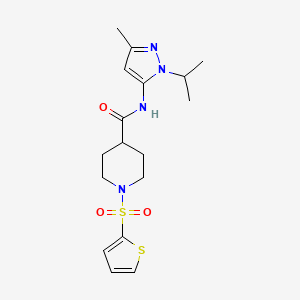

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

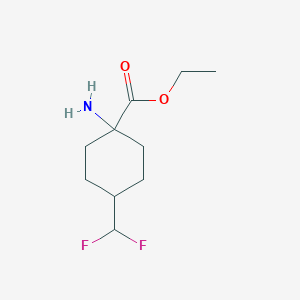

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)

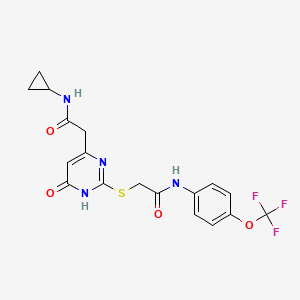

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)